Dihydroisomorphine

Description

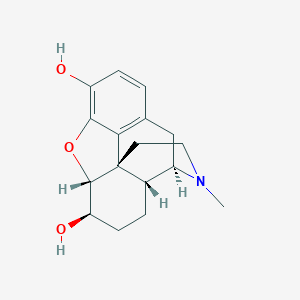

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3/t10-,11+,13+,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVCSMSMFSCRME-NOSXKOESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018773 |

Source

|

| Record name | Dihydroisomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26626-12-0 |

Source

|

| Record name | (5α,6β)-4,5-Epoxy-17-methylmorphinan-3,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26626-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroisomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026626120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroisomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROMORPHOL, 6.BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0JDQ5Z5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroisomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydroisomorphine discovery and synthesis history

An In-Depth Technical Guide to the Discovery and Synthesis of Dihydroisomorphine

Abstract

This guide provides a comprehensive technical overview of dihydroisomorphine, a semi-synthetic opioid and stereoisomer of dihydromorphine. It traces the historical arc from the foundational discovery of morphine to the development of sophisticated synthetic methodologies required to produce dihydroisomorphine. The core of this document details the critical two-stage synthetic pathway: the stereoinversion of morphine to isomorphine via the Mitsunobu reaction and the subsequent catalytic hydrogenation to yield the final product. We explore the causality behind experimental choices, provide detailed protocols, and contextualize the compound's pharmacological significance. This guide is intended for researchers and professionals in medicinal chemistry, pharmacology, and drug development.

Introduction: The Morphinan Scaffold and Its Isomers

The story of dihydroisomorphine is fundamentally linked to the long history of humanity's use of opium. The isolation of morphine in the early 19th century by Friedrich Wilhelm Sertürner was a landmark event that catalyzed the field of alkaloid chemistry.[1][2][3] Morphine's potent analgesic properties are derived from its complex pentacyclic structure, known as the morphinan skeleton. This structure features five chiral centers, leading to numerous possible stereoisomers, each with a potentially unique pharmacological profile.[4]

Dihydroisomorphine (systematically (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol) is a derivative of morphine where two key modifications have occurred:

-

Reduction of the 7,8-double bond: This saturation converts morphine into a "dihydro-" backbone.

-

Inversion of the C6 hydroxyl group: The hydroxyl group at the 6th carbon is in the alpha (α) or "iso" configuration, contrasting with the beta (β) configuration found in morphine and dihydromorphine.

This subtle stereochemical difference at a single carbon atom dramatically impacts the molecule's interaction with opioid receptors and, consequently, its analgesic potency.[5] While its isomer, dihydromorphine, is a potent analgesic, dihydroisomorphine exhibits significantly lower activity.[5] Understanding the synthesis of dihydroisomorphine is therefore a crucial exercise in the principles of stereoselective organic chemistry and structure-activity relationships (SAR) in opioid drug design.

Historical Context: From Reduction to Stereocontrol

The path to synthesizing dihydroisomorphine was not a direct discovery but an evolution of chemical capability.

Early Hydrogenation of Morphine

Following the elucidation of morphine's structure, chemists began exploring modifications to alter its properties. One of the earliest and most straightforward modifications was the reduction of the 7,8-alkene. The synthesis of dihydromorphine , the direct hydrogenation product of morphine, was developed in Germany, with its synthesis published in 1900 and the drug later introduced clinically as Paramorfan.[6] This established that the 7,8-double bond was not essential for analgesic activity and that its saturation could yield potent compounds.[7] These early catalytic reduction methods, however, preserved the original stereochemistry at the C6 position.

The Challenge of C6 Stereoinversion

The synthesis of the "iso" form required a method to invert the stereochemistry of the C6 hydroxyl group. This is a non-trivial chemical challenge due to the complex, rigid structure of the morphinan backbone. Direct SN2 displacement at this position is difficult. For decades, the synthesis of isomorphine was inefficient. The breakthrough came with the application of more modern synthetic reactions that could achieve this inversion with high fidelity. The Mitsunobu reaction , discovered by Oyo Mitsunobu in the 1960s, proved to be an ideal tool for this purpose.[8][9] Its application to morphine chemistry, notably explored by Hungarian research groups, provided a reliable pathway to isomorphine, the essential precursor to dihydroisomorphine.[2]

Synthesis of Dihydroisomorphine: A Two-Stage Approach

The modern and most logical synthesis of dihydroisomorphine proceeds via a two-stage process starting from morphine.

-

Stage 1: Stereoinversion of morphine at C6 to produce isomorphine.

-

Stage 2: Catalytic hydrogenation of isomorphine to produce dihydroisomorphine.

The entire workflow is visualized in the diagram below.

Caption: Synthetic workflow from Morphine to Dihydroisomorphine.

Stage 1: Mitsunobu Reaction for Isomorphine Synthesis

Causality of Experimental Choice: The Mitsunobu reaction is employed because it facilitates a clean, high-yield inversion of a secondary alcohol's stereocenter.[8] It proceeds via an SN2 mechanism where the nucleophile attacks from the face opposite to the leaving group. In the morphine scaffold, the C6-OH group is sterically accessible. The reaction converts the alcohol into a good leaving group in situ, allowing for its displacement by a nucleophile (in this case, the conjugate base of benzoic acid) with complete inversion of configuration. The resulting ester is then easily hydrolyzed to reveal the inverted alcohol.

Detailed Experimental Protocol (Adapted from Simon et al., 1991): [8]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Morphine (1 equivalent), Triphenylphosphine (TPP, 2 equiv.), and Benzoic Acid (2 equiv.) in anhydrous benzene.

-

Reagent Addition: To this stirred solution, add a solution of Diethyl Azodicarboxylate (DEAD, 2 equiv.) in anhydrous benzene dropwise over 5-10 minutes. The reaction is typically exothermic.

-

Reaction: Stir the mixture at room temperature for 1 hour. A precipitate of triphenylphosphine oxide and the DEAD-hydrazine byproduct will form.

-

Workup and Ester Isolation: Filter the precipitate. Evaporate the solvent from the filtrate to yield an oily residue containing the isomorphine benzoate ester.

-

Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of potassium hydroxide (e.g., 10% KOH). Reflux the mixture for 10-15 minutes to saponify the ester.

-

Purification: After cooling, neutralize the reaction mixture. Extract the aqueous phase with an organic solvent (e.g., chloroform). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude isomorphine can be purified by crystallization from a suitable solvent like ethanol.

Stage 2: Catalytic Hydrogenation of Isomorphine

Causality of Experimental Choice: Catalytic hydrogenation is the standard and most efficient method for the reduction of an alkene (the 7,8-double bond) in the presence of other functional groups like phenols, ethers, and tertiary amines, which are generally stable under these conditions. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation, providing a surface for the heterogenous reaction between the dissolved isomorphine and hydrogen gas.[8]

Detailed Experimental Protocol: [8]

-

Reaction Setup: Dissolve the purified isomorphine from Stage 1 in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution. The amount is typically 5-10% by weight of the substrate.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate. The resulting crude dihydroisomorphine can be purified by crystallization to yield the final product.

Pharmacological Profile and Significance

The primary significance of dihydroisomorphine in medicinal chemistry lies in what it demonstrates about opioid structure-activity relationships. Its synthesis and subsequent pharmacological evaluation confirm the critical role of the C6-hydroxyl group's stereochemistry.

| Compound | Relative Analgesic Potency (Morphine = 1) | Primary Receptor Affinity | Key Structural Feature |

| Morphine | 1 | µ-Opioid Agonist | 7,8-alkene, C6-β-OH |

| Dihydromorphine | ~1.2 | µ-Opioid Agonist | 7,8-single bond, C6-β-OH |

| Dihydroisomorphine | 0.36 | µ-Opioid Agonist | 7,8-single bond, C6-α-OH |

Data adapted from comparative studies in rats.[5]

As the data shows, simply saturating the 7,8-double bond (Morphine to Dihydromorphine) results in a slight increase in potency.[6] However, inverting the C6-OH stereocenter (Dihydromorphine vs. Dihydroisomorphine) causes a dramatic decrease in analgesic potency.[5] This suggests that the orientation of the C6-hydroxyl group is crucial for optimal binding to and/or activation of the µ-opioid receptor. The β-configuration allows for a hydrogen bond or other interaction within the receptor's binding pocket that is less favorable or impossible with the α-(iso) configuration.

Caption: Logical model of C6-OH stereochemistry affecting receptor binding.

Conclusion

The history of dihydroisomorphine is not one of a celebrated discovery, but rather a testament to the methodical advancement of synthetic organic chemistry. Its creation was made practical by the advent of stereocontrolled reactions like the Mitsunobu reaction, allowing chemists to precisely manipulate the complex architecture of natural products. While not a clinically significant analgesic itself, dihydroisomorphine serves as a vital chemical probe. Its synthesis and study provide invaluable insights into the stringent structural requirements for potent opioid receptor agonism, reinforcing the principle that in drug design, even the smallest change in three-dimensional space can have profound biological consequences.

References

-

Desai, S. P. (2017). The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis. Journal of Anesthesia History, 3(2), 50-55. Available from: [Link]

-

Wikipedia. Dihydromorphine. Available from: [Link].

-

Pasternak, G. W., & Pan, Y. X. (2000). Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine. Journal of Pharmacology and Experimental Therapeutics, 295(3), 1033-1038. Available from: [Link]

- Foye, W. O., Lemke, T. L., & Williams, D. A. (Eds.). (2008). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.

-

PubChem. Dihydromorphine. National Center for Biotechnology Information. Available from: [Link].

-

Chen, Z. J., Irvine, R. J., & Somogyi, A. A. (2004). Identification and synthesis of norhydromorphone, and determination of antinociceptive activities in the rat formalin test. Life sciences, 75(25), 3025-3036. Available from: [Link]

-

Ginsburg, D. (1953). The Stereochemistry of Morphine. Bulletin on Narcotics, 4, 32-46. Available from: [Link].

-

Naghdi, F., et al. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Pharmaceutics, 15(6), 1779. Available from: [Link].

-

Klockgether-Radke, A. P. (2002). [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids]. Anasthesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie, 37(5), 244-249. Available from: [Link].

-

Váradi, A., et al. (2025). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. International Journal of Molecular Sciences, 26(6), 2736. Available from: [Link].

- Google Patents. (2006). Process for the synthesis of hydromorphone. US20060009479A1.

-

Rinner, U., & Hudlicky, T. (2011). Synthesis of Morphine Alkaloids and Derivatives. Topics in Current Chemistry, 309, 33-66. Available from: [Link].

- Brownstein, M. J. (1993). A brief history of opiates, opioid peptides, and opioid receptors. Proceedings of the National Academy of Sciences, 90(12), 5391-5393.

- Wicks, C., Rinner, U., & Hudlicky, T. (2021). Morphine alkaloids: History, biology, and synthesis. The Alkaloids: Chemistry and Biology, 86, 145-342.

-

Zhang, P., et al. (2021). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 11(8), 987. Available from: [Link].

-

Eddy, N. B. (1951). Chemical and pharmacological observations on the pethidine series. Bulletin on Narcotics, 2, 3-15. Available from: [Link].

Sources

- 1. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UNODC - Bulletin on Narcotics - 1953 Issue 4 - 005 [unodc.org]

- 5. Identification and synthesis of norhydromorphone, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydromorphine - Wikipedia [en.wikipedia.org]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of dihydroisomorphine

An In-Depth Technical Guide to the Chemical Properties and Structure of Dihydroisomorphine

Abstract

Dihydroisomorphine is a semi-synthetic morphinan opioid, structurally characterized as a stereoisomer of dihydromorphine and a reduced derivative of isomorphine. As a metabolite of the potent analgesic hydromorphone and a subject of pharmacological research, a comprehensive understanding of its chemical and structural properties is essential for drug development professionals, medicinal chemists, and analytical scientists. This guide provides a detailed examination of dihydroisomorphine's molecular structure, stereochemistry, and physicochemical characteristics. Furthermore, it outlines robust protocols for its chemical synthesis via the stereochemical inversion of morphine and subsequent reduction, and details modern analytical methodologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for its identification and quantification in biological matrices. This document is structured to serve as a foundational reference, integrating theoretical principles with practical, field-proven insights to support ongoing research and development in opioid pharmacology.

Introduction to Dihydroisomorphine

Dihydroisomorphine belongs to the morphinan class of opioids, a family of compounds defined by a core pentacyclic ring structure. It is structurally related to morphine, the archetypal opioid analgesic. Specifically, dihydroisomorphine is the dihydro- derivative of isomorphine, which itself is a stereoisomer of morphine.[1] Its significance in the field of pharmacology is twofold. Firstly, it is a known human metabolite of hydromorphone, a potent semi-synthetic opioid analgesic used for the management of moderate to severe pain.[2][3] The formation and activity of metabolites are critical components of a drug's overall pharmacokinetic and pharmacodynamic profile. Secondly, as a research chemical, dihydroisomorphine serves as a valuable tool for investigating the structure-activity relationships of opioid receptor agonists.[1] Studies have confirmed it possesses analgesic effects, though its pharmacological profile is less extensively documented than that of its more common isomer, dihydromorphine.[1][4]

Chemical Structure and Stereochemistry

A precise understanding of dihydroisomorphine's three-dimensional structure is fundamental to explaining its chemical behavior and interaction with biological targets.

IUPAC Name: (4R,4aR,7R,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol[5] Molecular Formula: C₁₇H₂₁NO₃[1][5] Molecular Weight: 287.35 g/mol [1][5]

The morphinan skeleton of dihydroisomorphine consists of five fused rings. There are five critical asymmetric carbon atoms (chiral centers) that define its specific stereochemistry: C5, C6, C9, C13, and C14.[6] The defining structural feature that distinguishes dihydroisomorphine from its diastereomer, dihydromorphine, is the orientation of the hydroxyl group at the C6 position. In dihydroisomorphine, this hydroxyl group is in the equatorial (β) position, whereas in dihydromorphine, it is in the axial (α) position. This seemingly minor difference in stereochemistry can lead to significant variations in pharmacological activity and receptor binding affinity.

Caption: Stereochemical relationship between Dihydromorphine and Dihydroisomorphine.

Physicochemical Properties

The physicochemical properties of a molecule are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. [7]While comprehensive experimental data for dihydroisomorphine is sparse in publicly available literature, key properties can be summarized, with data for its isomer provided for context.

| Property | Dihydroisomorphine | Dihydromorphine (for comparison) | Reference |

| IUPAC Name | (4R,4aR,7R,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | [5][8] |

| Molecular Formula | C₁₇H₂₁NO₃ | C₁₇H₂₁NO₃ | [1][8] |

| Molecular Weight | 287.35 g/mol | 287.35 g/mol | [1][8] |

| Melting Point | Data not available | 157 °C (decomposes) | [8] |

| Solubility | Data not available | Data not available | [1] |

| pKa (basic) | Data not available | 9.35 | [8] |

The presence of a tertiary amine (the nitrogen in the piperidine ring) imparts basic properties to the molecule, allowing for the formation of hydrochloride or other salts to improve aqueous solubility for formulation purposes.

Synthesis and Purification

The synthesis of dihydroisomorphine is not a trivial process and is typically undertaken for the purpose of creating an analytical standard for metabolite identification or for pharmacological research. The most logical pathway begins with morphine, a readily available natural product. The synthesis hinges on two critical transformations: the inversion of stereochemistry at C6, followed by the reduction of the C7-C8 double bond.

Caption: Synthetic pathway from Morphine to Dihydroisomorphine.

Experimental Protocols

Protocol 1: Synthesis of Isomorphine from Morphine (Mitsunobu Reaction)

The Mitsunobu reaction is a classic organic reaction for inverting the stereochemistry of an alcohol. [1]This is the cornerstone of the synthesis, converting the C6-α-hydroxyl of morphine to the C6-β configuration of isomorphine.

-

Rationale: This step is essential to create the correct stereoisomeric precursor. Direct reduction of morphine would yield dihydromorphine. The reaction proceeds through an SN2 mechanism, which guarantees the inversion of the stereocenter.

-

Methodology:

-

Dissolve morphine in a suitable anhydrous aprotic solvent, such as toluene or tetrahydrofuran (THF).

-

Add triphenylphosphine (TPP) and a carboxylic acid (e.g., benzoic acid) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the cooled mixture. [1][9]This step is highly exothermic and must be controlled.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting C6-ester of isomorphine is not isolated but is carried forward directly.

-

Hydrolyze the ester by adding a base, such as aqueous potassium hydroxide, and heating the mixture. [1] 8. After hydrolysis, neutralize the mixture and extract the crude isomorphine product using an organic solvent.

-

Purify the crude product via column chromatography or recrystallization.

-

Protocol 2: Catalytic Hydrogenation of Isomorphine

This step reduces the alkene at the C7-C8 position to an alkane, yielding the final product.

-

Rationale: Catalytic hydrogenation is a highly efficient and clean method for the reduction of double bonds. The choice of catalyst can influence yield and purity.

-

Methodology:

-

Dissolve the purified isomorphine in a suitable solvent, such as methanol or ethanol.

-

Add a palladium-based catalyst, such as 5-10% palladium on carbon (Pd/C). [1] 3. Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

-

Maintain the reaction under a positive pressure of hydrogen and stir vigorously until the uptake of hydrogen ceases.

-

Monitor the reaction for completion using TLC or HPLC.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude dihydroisomorphine.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). [10]

-

Pharmacological Profile and Mechanism of Action

Dihydroisomorphine, like other morphinans, exerts its pharmacological effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). [1]The primary target for analgesic opioids is the μ-opioid receptor (MOR).

Upon agonist binding, the MOR undergoes a conformational change that activates intracellular inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). [11]Additionally, the G-protein subunits can directly modulate ion channels, leading to neuronal hyperpolarization and reduced release of nociceptive neurotransmitters. [1]

Caption: Simplified opioid receptor signaling pathway.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| Dihydromorphine | 2.5 | 137 | 223 | [1] |

| Dihydroisomorphine | Data not available | Data not available | Data not available | [1] |

Ki (Inhibition constant): A measure of binding affinity; a lower Ki value indicates a higher binding affinity.

The lack of comprehensive binding data for dihydroisomorphine represents a knowledge gap and an area for future investigation.

Analytical Methodologies

Accurate and sensitive analytical methods are required for the detection and quantification of dihydroisomorphine, particularly in pharmacokinetic studies where it is present as a metabolite in complex biological matrices like plasma or urine. [12][13]The gold-standard technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Caption: General workflow for the analysis of Dihydroisomorphine.

Protocol 3: General Protocol for Quantification in Biological Matrices via LC-MS/MS

This protocol describes a self-validating system that includes an internal standard for accurate quantification.

-

Rationale: The complexity of biological samples necessitates a cleanup step (SPE) to remove interfering substances. [12][14]HPLC provides the chromatographic separation needed to resolve the analyte from other metabolites. Tandem MS provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

-

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Spike the biological sample (e.g., 100 µL of plasma) with a known concentration of a deuterated internal standard (e.g., dihydroisomorphine-d3).

-

Condition an SPE cartridge (e.g., C2 or mixed-mode cation exchange) with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or dilute acid) to remove salts and polar interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile, possibly containing a small amount of base like ammonium hydroxide). [15] * Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation (HPLC):

-

Inject the reconstituted sample onto a reversed-phase HPLC column (e.g., C18 or PFP, ~50 x 2.1 mm). [16] * Use a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). [15][16] * Develop a gradient to ensure baseline separation of dihydroisomorphine from its isomers (like dihydromorphine) and other metabolites.

-

-

Mass Spectrometric Detection (MS/MS):

-

Utilize an electrospray ionization (ESI) source operating in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor at least two specific precursor-product ion transitions for both dihydroisomorphine and its deuterated internal standard to ensure confident identification and quantification.

-

-

Data Analysis and Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Calculate the concentration of dihydroisomorphine in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in extraction recovery and matrix effects.

-

-

Conclusion

Dihydroisomorphine is a structurally distinct morphinan opioid whose importance is growing, both as a key metabolite of hydromorphone and as a molecular probe for opioid receptor research. Its stereochemistry, particularly the equatorial C6-hydroxyl group, is its defining feature, differentiating it from the more common dihydromorphine. While its synthesis is challenging, requiring a key stereochemical inversion step, established organic chemistry principles allow for its preparation as a high-purity analytical standard. Modern analytical techniques, especially LC-MS/MS, provide the necessary sensitivity and selectivity for its reliable quantification in complex biological systems. Significant opportunities for future research remain, most notably the full characterization of its receptor binding profile and the elucidation of its complete pharmacological and toxicological properties. This guide provides the foundational chemical knowledge necessary to support and advance these scientific endeavors.

References

-

Dihydromorphine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Pasternak, G. W. (2001). Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine. Journal of Pharmacology and Experimental Therapeutics, 299(1), 313–319. Retrieved from [Link]

-

Dihydroisomorphine-3-glucuronide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Dihydroisomorphine-6-glucuronide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Dihydroisomorphine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Zheng, M., et al. (2001). LC-MS-MS analysis of hydromorphone and hydromorphone metabolites with application to a pharmacokinetic study in the male Sprague-Dawley rat. Xenobiotica, 31(10), 685–698. Retrieved from [Link]

-

Dihydromorphine. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Zheng, M., et al. (2001). LC-MS-MS analysis of hydromorphone and hydromorphone metabolites with application to a pharmacokinetic study in the male Sprague-Dawley rat. Taylor & Francis Online, 31(10), 685-698. Retrieved from [Link]

-

Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. (n.d.). The University of Melbourne. Retrieved January 14, 2026, from [Link]

-

Hydromorphone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

- HPLC method for separation and detection of hydromorphone and related opioid pharmacophores. (2008). Google Patents.

-

Hydromorphone Hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Characterization of Opioid Agonist Morphine Derivatives with Emphasis on Medicinal Chemistry. (2023). Pharmaceuticals, 16(7), 937. Retrieved from [Link]

-

Zheng, M., et al. (2003). Identification and synthesis of norhydromorphone, and determination of antinociceptive activities in the rat formalin test. Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 250–255. Retrieved from [Link]

-

Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine. (2002). UBC Library Open Collections. Retrieved from [Link]

-

Dihydromorphine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Coop, A., et al. (1998). Practical and high-yield syntheses of dihydromorphine from tetrahydrothebaine and efficient syntheses of (8S)-8-bromomorphide. Journal of Organic Chemistry, 63(13), 4392–4396. Retrieved from [Link]

-

Opioid receptor binding affinity (Ki) and antagonistic potency (Ki)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

French, C. E., & Bruce, N. C. (1995). Biological synthesis of the analgesic hydromorphone, an intermediate in the metabolism of morphine, by Pseudomonas putida M10. Bio/Technology, 13(7), 674–676. Retrieved from [Link]

-

Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. (2023). Molecules, 28(12), 4854. Retrieved from [Link]

-

Zheng, M., et al. (2002). Hydromorphone metabolites: isolation and identification from pooled urine samples of a cancer patient. Xenobiotica, 32(5), 427–439. Retrieved from [Link]

-

The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum. (2018). Clinica Chimica Acta, 487, 323–329. Retrieved from [Link]

-

Hydromorphone. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Löfgren, L., et al. (1995). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 57(11), PL185–PL190. Retrieved from [Link]

-

Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Regulatory Toxicology and Pharmacology, 60(1), 126–131. Retrieved from [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). Journal of Cheminformatics, 10(1), 23. Retrieved from [Link]

-

HPLC Separation of Morphine and Hydromorphone on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]

-

Surveillance of a Multiple Opioids in API's and Drug Products Using High Performance Liquid Chromatography High Resolution Mass Spectrometry. (n.d.). FDA. Retrieved January 14, 2026, from [Link]

-

Gao, Y., et al. (1990). Synthesis, Resolution, Absolute Stereochemistry, and Enantioselectivity of 3',4'-dihydroxynomifensine. Journal of Medicinal Chemistry, 33(1), 39–45. Retrieved from [Link]

-

Quantitative Method for Analysis of Hydrocodone, Hydromorphone and Norhydrocodone in Human Plasma by Liquid Chromatography-tande. (2013). Journal of Chromatography B, 925, 40–45. Retrieved from [Link]

-

Morphinan History X - Molecusexuality of Opioid Stereochemistry. (2021). Reddit. Retrieved January 14, 2026, from [Link]

-

What is the mechanism of Hydromorphone Hydrochloride? (2024). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

- Noroxymorphones. (n.d.). Google Patents.

-

Ginsburg, D. (1953). The Stereochemistry of Morphine. Bulletin on Narcotics, 5(4), 32-46. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydromorphone metabolites: isolation and identification from pooled urine samples of a cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and synthesis of norhydromorphone, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroisomorphine | C17H21NO3 | CID 9814448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UNODC - Bulletin on Narcotics - 1953 Issue 4 - 005 [unodc.org]

- 7. Characterization of Opioid Agonist Morphine Derivatives with Emphasis on Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydromorphine | C17H21NO3 | CID 5359421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IE44069B1 - Noroxymorphones - Google Patents [patents.google.com]

- 11. What is the mechanism of Hydromorphone Hydrochloride? [synapse.patsnap.com]

- 12. LC-MS-MS analysis of hydromorphone and hydromorphone metabolites with application to a pharmacokinetic study in the male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]

- 14. tandfonline.com [tandfonline.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. The development of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of morphine, morphine-3-β-glucuronide, morphine-6-β-glucuronide, hydromorphone, and normorphine in serum - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dihydroisomorphine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of dihydroisomorphine, a semi-synthetic opioid agonist. Dihydroisomorphine is a metabolite of the potent analgesic hydromorphone and is structurally related to morphine.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its receptor binding affinity, mechanism of action, pharmacokinetics, pharmacodynamics, and metabolic pathways. The guide also details established experimental protocols for the evaluation of opioid compounds, providing a framework for future research and development. While direct quantitative data for dihydroisomorphine is limited in some areas, this guide synthesizes available information and leverages data from its close structural analog, dihydromorphine, to present a holistic pharmacological portrait.

Introduction: Unveiling a Potent Morphine Analogue

Dihydroisomorphine, a semi-synthetic opioid, holds a significant position in the landscape of analgesic research due to its close structural and pharmacological relationship to morphine and its status as a metabolite of the widely used pain therapeutic, hydromorphone.[1][2] Understanding the nuanced pharmacological properties of dihydroisomorphine is crucial for elucidating the overall therapeutic and adverse effect profiles of its parent compounds and for exploring its own potential as a therapeutic agent.

This guide delves into the core aspects of dihydroisomorphine's pharmacology, providing a foundational resource for researchers. By examining its interactions with opioid receptors, its fate within biological systems, and its observable effects, we can better appreciate its place within the broader class of opioid analgesics.

Molecular Pharmacology: Receptor Interactions and Signaling Cascades

The pharmacological effects of dihydroisomorphine are primarily mediated through its interaction with the opioid receptor system, a family of G-protein coupled receptors (GPCRs) comprising three main subtypes: mu (µ), delta (δ), and kappa (κ).[3][4]

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of dihydroisomorphine is not extensively available in the public domain. However, data for its close structural analog, dihydromorphine, provides valuable insight into its likely receptor binding profile. Dihydromorphine exhibits a high affinity for the µ-opioid receptor, with significantly lower affinity for the δ and κ receptors, indicating a strong µ-preferential binding profile.[4][5] This µ-receptor selectivity is a hallmark of many potent opioid analgesics, including morphine.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) |

| Dihydromorphine | 0.25[5] | 130[5] | 1800[5] |

| Morphine | 1.168[5] | >10,000[5] | >10,000[5] |

Note: Data for dihydromorphine is presented as a close structural analog of dihydroisomorphine. Lower Ki values indicate higher binding affinity.

Mechanism of Action and Signal Transduction

As a potent µ-opioid receptor agonist, dihydroisomorphine mimics the action of endogenous opioids.[4] Upon binding to the µ-opioid receptor, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[4]

The primary signaling cascade involves the activation of inhibitory G-proteins (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[4]

These cellular events collectively lead to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission, resulting in analgesia.

Caption: Opioid Receptor G-Protein Signaling Pathway.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Detailed pharmacokinetic parameters specifically for dihydroisomorphine are not well-documented. However, its formation as a metabolite of hydromorphone provides significant clues to its pharmacokinetic behavior.[1]

Metabolism

Dihydroisomorphine is a known metabolite of hydromorphone, formed through the action of ketone reductase enzymes.[1] Hydromorphone itself is primarily metabolized in the liver via glucuronidation to hydromorphone-3-glucuronide.[1][6] The formation of dihydroisomorphine represents a minor metabolic pathway.[1] Both dihydroisomorphine and its glucuronide conjugate have been identified in urine following hydromorphone administration.[1][7]

Caption: Metabolic Pathway of Hydromorphone.

Pharmacokinetic Parameters of the Parent Compound: Hydromorphone

Understanding the pharmacokinetics of hydromorphone provides context for the appearance and elimination of its metabolite, dihydroisomorphine.

Table 2: Pharmacokinetic Parameters of Hydromorphone

| Parameter | Value | Source |

| Elimination Half-Life (t½) | 2-4 hours (oral immediate-release) | [1] |

| Oral Bioavailability | Approximately 50.7% | [8] |

| Volume of Distribution (Vd) | 2.9 ± 1.3 L/kg | [8] |

| Clearance | 1.66 L/min | [9] |

Pharmacodynamics: In Vivo Effects

The pharmacodynamic profile of dihydroisomorphine is characterized by its potent analgesic effects, a hallmark of µ-opioid receptor agonists.

Analgesic Efficacy

Studies have demonstrated the antinociceptive activity of dihydroisomorphine.[4] In a rat formalin test, dihydroisomorphine was found to be approximately 36% as potent as morphine, while its parent compound, hydromorphone, was five times as potent as morphine.[10] Another study suggests that approximately 0.9 to 1.2 mg of hydromorphone is equianalgesic to 10 mg of morphine.[9][11] The World Health Organization estimates the relative potency of oral hydromorphone to be 4-5 times that of oral morphine.[12]

Adverse Effect Profile

The adverse effects of dihydroisomorphine are expected to be consistent with those of other µ-opioid agonists. These effects are primarily mediated by the activation of opioid receptors in the central nervous system and other tissues. Common opioid-related side effects include:

-

Respiratory Depression: A potentially life-threatening side effect caused by the depression of the respiratory centers in the brainstem.[13]

-

Sedation and Drowsiness: Common central nervous system depressant effects.[13][14]

-

Nausea and Vomiting: Stimulation of the chemoreceptor trigger zone in the medulla.[13][14]

-

Pruritus (Itching): A common side effect, particularly after neuraxial administration.

-

Abuse and Dependence Potential: Like other potent µ-opioid agonists, dihydroisomorphine has a high potential for abuse and the development of physical dependence with chronic use.[15]

The metabolite hydromorphone-3-glucuronide has been implicated in neuroexcitatory side effects, such as myoclonus and allodynia, particularly at high doses or in patients with renal impairment.[16]

Experimental Protocols for Pharmacological Characterization

The comprehensive pharmacological profiling of an opioid compound like dihydroisomorphine requires a battery of in vitro and in vivo assays.

In Vitro Assays

This assay is fundamental for determining the affinity of a compound for different opioid receptor subtypes.[5]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from guinea pigs) or cultured cells expressing the opioid receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes.[5]

-

Incubation: Incubate the membrane preparation with a specific radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the unlabeled test compound.[5][17]

-

Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Generate a competition curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[4]

Caption: Radioligand Binding Assay Workflow.

In Vivo Assays

These assays are used to evaluate the antinociceptive (pain-relieving) effects of a compound in animal models.[18]

-

Tail-Flick Test: Measures the latency of a rodent to withdraw its tail from a source of thermal stimulation. An increase in latency indicates an antinociceptive effect.[18]

-

Hot Plate Test: Measures the latency of a rodent to exhibit a pain response (e.g., licking a paw) when placed on a heated surface. An increased latency suggests analgesia.[18]

-

Formalin Test: Involves injecting a dilute formalin solution into the paw of a rodent and observing the subsequent pain behaviors (licking, flinching). This test has two phases, an acute phase and a tonic/inflammatory phase, allowing for the assessment of effects on different types of pain.[10]

-

Respiratory Depression: Can be assessed by measuring changes in respiratory rate, tidal volume, and arterial blood gases in conscious or anesthetized animals.

-

Gastrointestinal Transit: Measured by administering a charcoal meal to rodents and measuring the distance it travels through the gastrointestinal tract over a set period. A decrease in transit indicates constipation.

-

Abuse Liability: Can be evaluated using models such as conditioned place preference, where an animal's preference for an environment previously paired with the drug is assessed, and self-administration studies, where an animal learns to perform a task to receive the drug.

Synthesis of Dihydroisomorphine

Dihydroisomorphine can be synthesized from morphine through a multi-step process. A potential route involves the synthesis of isomorphine followed by reduction.[4]

-

Inversion of C6-OH of Morphine (Mitsunobu Reaction): Morphine is reacted with a carboxylic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (TPP) to invert the stereochemistry at the C6 position, forming an ester of isomorphine.[4]

-

Hydrolysis to Isomorphine: The resulting ester is hydrolyzed with a base to yield isomorphine.[4]

-

Reduction of Isomorphine: The 7,8-double bond of isomorphine is reduced, for example, through catalytic hydrogenation, to yield dihydro-β-isomorphine.[4]

Another practical method for synthesizing dihydromorphine in high yield involves the conversion of tetrahydrothebaine.[19]

Conclusion and Future Directions

Dihydroisomorphine is a potent µ-opioid receptor agonist with a pharmacological profile that closely resembles that of other clinically relevant opioids. Its high affinity for the µ-receptor underpins its analgesic properties, while its interaction with this receptor is also responsible for its potential adverse effects. As a metabolite of hydromorphone, its formation contributes to the overall pharmacological activity and side effect profile of the parent drug.

Future research should focus on obtaining more specific pharmacokinetic data for dihydroisomorphine to better understand its contribution to the effects of hydromorphone. Further direct comparative studies of its analgesic efficacy, side effect profile, and abuse liability against morphine and hydromorphone would also be invaluable for a more complete understanding of its therapeutic potential and risks. A deeper knowledge of the pharmacology of dihydroisomorphine will undoubtedly contribute to the development of safer and more effective opioid analgesics.

References

- Banks, M. L., & Negus, S. S. (2017). Preclinical determinants of opioid abuse liability. In Current Topics in Behavioral Neurosciences (Vol. 34, pp. 1-32). Springer.

- BenchChem. (2025). A Comparative Pharmacological Analysis: Dihydroisomorphine vs. Morphine. BenchChem.

- BenchChem. (2025). Receptor Binding Affinity of Dihydromorphine: A Technical Overview. BenchChem.

- Charbogne, P., Kieffer, B. L., & Befort, K. (2014). 15 years of genetic approaches in opioid research: what have we learned?. British journal of pharmacology, 171(11), 2843–2867.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Dihydromorphine and Dihydro-β-isomorphine. BenchChem.

- Przybyl, A. K., Flippen-Anderson, J. L., Jacobson, A. E., & Rice, K. C. (2003). Practical and high-yield syntheses of dihydromorphine from tetrahydrothebaine and efficient syntheses of (8S)-8-bromomorphide. The Journal of organic chemistry, 68(5), 2010–2013.

- Smith, M. T. (2000). Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites. Clinical and experimental pharmacology & physiology, 27(7), 524–528.

- Cone, E. J., Darwin, W. D., & Gorodetzky, C. W. (1979). Prescription Opioids. VI. Metabolism and Excretion of Hydromorphone in Urine Following Controlled Single-Dose Administration. Journal of Analytical Toxicology, 3(5), 210-214.

- Kreek, M. J., Levran, O., Reed, B., Schlussman, S. D., Zhou, Y., & Butelman, E. R. (2012). Opiate addiction and cocaine addiction: underlying molecular and neurobiological mechanisms.

- Mahler, D. L., & Forrest, W. H., Jr (1975). Relative analgesic potencies of morphine and hydromorphone in postoperative pain. Anesthesiology, 42(5), 602–607.

- Matthes, H. W., Maldonado, R., Simonin, F., Valverde, O., Slowe, S., Kitchen, I., Befort, K., Dierich, A., Le Meur, M., Dollé, P., Tzavara, E., Hanoune, J., Roques, B. P., & Kieffer, B. L. (1996). Loss of morphine-induced analgesia, reward effect and withdrawal symptoms in mice lacking the mu-opioid-receptor gene.

- Yeadon, M., & Kitchen, I. (1989). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. Naunyn-Schmiedeberg's archives of pharmacology, 339(1-2), 1-5.

- Negus, S. S., & Moerke, M. J. (2019). Preclinical models of opioid abuse liability. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 44(1), 183–198.

- Smith, M. T. (2000). Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites. Clinical and experimental pharmacology & physiology, 27(7), 524–528.

- Rodríguez-Arias, M., Aguilar, M. A., Manzanedo, C., & Miñarro, J. (2010). Neurobiological mechanisms of the conditioned place preference induced by drugs of abuse. Current drug abuse reviews, 3(2), 107–121.

- Roy, S., Barke, R. A., & Loh, H. H. (1998). MU-opioid receptor-knockout mice: role of MU-opioid receptor in gastrointestinal transit. The Journal of pharmacology and experimental therapeutics, 286(1), 303–306.

- Wright, A. W., Nocente, M. L., & Smith, M. T. (2001). Isolation, identification and synthesis of hydromorphone metabolites: analysis and antinociceptive activities in comparison to morphine.

- Mahler, D. L., & Forrest, W. H., Jr (1975). Relative analgesic potencies of morphine and hydromorphone in postoperative pain. Anesthesiology, 42(5), 602–607.

-

PubChem. (n.d.). Hydromorphone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Hunskaar, S., Fasmer, O. B., & Hole, K. (1985). Formalin test in mice, a useful technique for evaluating mild analgesics. Journal of neuroscience methods, 14(1), 69–76.

- World Health Organization. (2018). WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents.

- Sadee, W., Oberdick, J., & Wang, D. (2020). Molecular pharmacology of opioid receptors. Methods in molecular biology (Clifton, N.J.), 2071, 1–21.

- Swain, Y., Gewirtz, J. C., & Harris, A. C. (2021). Animal models of opioid withdrawal. Current protocols, 1(4), e104.

- Varga, B. R., Toth, E. E., Benkovics, N., Malnasi-Csizmadia, A., & Vizi, E. S. (2020). Mu-opioid receptor activation inhibits GABA release from striatal projection neurons by reducing calcium influx via N-type calcium channels. Neuropharmacology, 162, 107843.

- Mahler, D. L., & Forrest, W. H., Jr (1975). Relative analgesic potencies of morphine and hydromorphone in postoperative pain. Anesthesiology, 42(5), 602–607.

- Hill, R., & Dewey, W. L. (2021). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. PAIN, 162(7), 1845-1856.

- Smith, M. T. (2000). Neuroexcitatory effects of morphine and hydromorphone: evidence implicating the 3-glucuronide metabolites. Clinical and experimental pharmacology & physiology, 27(7), 524–528.

- Vallner, J. J., Stewart, J. T., Kotzan, J. A., Kirsten, E. B., & Honigberg, I. L. (1981). Pharmacokinetics and bioavailability of hydromorphone following intravenous and oral administration to human subjects. Journal of clinical pharmacology, 21(4), 152–156.

- Walsh, S. L., Nuzzo, P. A., Lofwall, M. R., & Holtman, J. R., Jr (2013). The relative abuse liability of oral oxycodone, hydrocodone and hydromorphone in prescription opioid abusers. Drug and alcohol dependence, 133(2), 519–526.

-

RxList. (2023). Dilaudid Side Effects. Retrieved January 14, 2026, from [Link]

-

American Addiction Centers. (2023). Hydromorphone (Dilaudid) Abuse, Addiction, And Treatment Options. Retrieved January 14, 2026, from [Link]

-

GoodRx. (2024). 9 Dilaudid Side Effects You Should Know About. Retrieved January 14, 2026, from [Link]

- Pöyhiä, R., Vainio, A., & Kalso, E. (1993). A review of the pharmacokinetics and pharmacodynamics of hydromorphone. Journal of pain and symptom management, 8(2), 99–106.

- Lugo, R. A., & Kern, S. E. (2004). The pharmacokinetics of hydromorphone. Journal of opioid management, 1(1), 23–29.

- Vallner, J. J., Stewart, J. T., Kotzan, J. A., Kirsten, E. B., & Honigberg, I. L. (1981). Pharmacokinetics and bioavailability of hydromorphone following intravenous and oral administration to human subjects. Journal of clinical pharmacology, 21(4), 152–156.

- Setnik, B., Goli, V., Levy-Cooperman, N., Mills, C., Shram, M., & Smith, I. (2013). Evaluation of the abuse potential of extended release hydromorphone versus immediate release hydromorphone. Pain medicine (Malden, Mass.), 14(11), 1686–1700.

- Ritschel, W. A., Parab, P. V., Denson, D. D., Coyle, D. E., & Gregg, R. V. (1987). Absolute bioavailability of hydromorphone after peroral and rectal administration in humans: saliva/plasma ratio and clinical effects. Journal of clinical pharmacology, 27(8), 647–653.

- Meissner, K., Olofsen, E., Dahan, A., & Kharasch, E. D. (2024). Morphine and hydromorphone pharmacokinetics in human volunteers: Population-based modelling of interindividual and opioid-related variability. British journal of anaesthesia, 132(2), 267-276.

-

American Addiction Centers. (2024). Hydromorphone (Dilaudid) Addiction: Signs, Effects, and Treatment. Retrieved January 14, 2026, from [Link]

-

Cleveland Clinic. (2023). Hydromorphone (Dilaudid): Uses & Side Effects. Retrieved January 14, 2026, from [Link]

- Inturrisi, C. E. (2002). Clinical pharmacology of opioids for pain. The Clinical journal of pain, 18(4 Suppl), S3–S13.

- Meissner, K., Olofsen, E., Dahan, A., & Kharasch, E. D. (2024). Morphine and hydromorphone pharmacokinetics in human volunteers: Population-based modelling of interindividual and opioid-related variability. British journal of anaesthesia, 132(2), 267-276.

- Coda, B. A., Tanaka, A., & Jacobson, R. C. (2003). Pharmacokinetics and bioavailability of single-dose intranasal hydromorphone hydrochloride in healthy volunteers. Anesthesia and analgesia, 97(1), 117–123.

-

Rehabcenter.net. (2023). Hydromorphone Abuse, Addiction, And Treatment Options. Retrieved January 14, 2026, from [Link]

-

Drug Enforcement Administration. (n.d.). Hydromorphone. Retrieved January 14, 2026, from [Link]

- Babul, N., & Darke, A. C. (1998). Pharmacokinetic investigation of dose proportionality with a 24-hour controlled-release formulation of hydromorphone. Journal of clinical pharmacology, 38(10), 973–980.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]

- 8. Pharmacokinetics of hydromorphone after intravenous, peroral and rectal administration to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative analgesic potencies of morphine and hydromorphone in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and synthesis of norhydromorphone, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Relative analgesic potencies of morphine and hydromorphone in postoperative pain. | Semantic Scholar [semanticscholar.org]

- 12. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Side Effects of Dilaudid (hydromorphone hydrochloride): Interactions & Warnings [medicinenet.com]

- 14. goodrx.com [goodrx.com]

- 15. opioidtreatment.net [opioidtreatment.net]

- 16. Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Practical and high-yield syntheses of dihydromorphine from tetrahydrothebaine and efficient syntheses of (8S)-8-bromomorphide - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary investigation of dihydroisomorphine bioactivity

An In-depth Technical Guide for the Preliminary Investigation of Dihydroisomorphine Bioactivity

Introduction

Dihydroisomorphine (DHI) is a semi-synthetic morphinan opioid, structurally defined as a reduced derivative of isomorphine and a stereoisomer of the well-characterized dihydromorphine.[1] It emerges not only as a synthetic compound but also as a natural human metabolite of the potent analgesic hydromorphone.[2][3] Despite its established presence and known antinociceptive properties, the comprehensive pharmacological profile of dihydroisomorphine remains significantly less documented than that of its clinical counterparts like morphine and dihydromorphine.[1][4]

This guide presents a structured, rationale-driven framework for the preliminary bioactivity assessment of dihydroisomorphine. Moving beyond a simple checklist of assays, we will explore the causal logic behind each experimental phase, from initial molecular target engagement to a primary assessment of in vivo efficacy and liability. This document is designed for researchers, scientists, and drug development professionals, providing a robust, self-validating workflow to elucidate the foundational pharmacology of this intriguing compound.

Section 1: Foundational Chemistry and Synthesis Overview

Dihydroisomorphine's bioactivity is intrinsically linked to its three-dimensional structure. As a stereoisomer of dihydromorphine, it shares the same molecular formula but differs in the spatial arrangement of the C6 hydroxyl group. This subtle change can profoundly impact receptor interaction and subsequent signaling.

A plausible synthetic route to dihydroisomorphine begins with morphine.[1] The critical step is a Mitsunobu reaction to invert the stereochemistry at the C6 position, yielding isomorphine. Subsequent reduction of the 7,8-double bond of isomorphine produces dihydroisomorphine.[1] Understanding this chemical lineage is vital for interpreting structure-activity relationships when comparing DHI to related morphinans.

Section 2: In Vitro Bioactivity Profiling: A Multi-Pillar Approach

The cornerstone of any preliminary investigation is a meticulous in vitro characterization. This phase dissects the compound's interaction with its molecular targets, establishing the fundamental parameters of affinity, potency, and efficacy. We propose a three-pillar approach to build a comprehensive initial profile.

Pillar 1: Defining Target Affinity with Receptor Binding Assays

Expertise & Experience: The first critical question is: "Which receptors does dihydroisomorphine bind to, and how tightly?" A competitive radioligand binding assay is the gold standard for quantitatively determining a compound's binding affinity (Ki) for its targets. This value is essential for understanding the potential for on-target effects and off-target selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of dihydroisomorphine for the human µ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR).

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.

-

Radioligands: [³H]DAMGO (MOR-selective), [³H]DPDPE (DOR-selective), [³H]U69,593 (KOR-selective).[5]

-

Test Compound: Dihydroisomorphine, dissolved in an appropriate vehicle.

-

Reference Compounds: Morphine, Dihydromorphine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

-

Methodology:

-

Prepare serial dilutions of dihydroisomorphine and reference compounds.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound.

-

Incubate for 60 minutes at 25°C to allow binding to reach equilibrium.[6]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate Ki values from IC50 values (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

Data Presentation: Opioid Receptor Binding Affinities

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Dihydroisomorphine | Experimental Data | Experimental Data | Experimental Data |

| Dihydromorphine | 2.5[1] | 137[1] | 223[1] |

| Morphine | Reference Data | Reference Data | Reference Data |

Visualization: Binding Assay Workflow

Caption: Workflow for determining opioid receptor binding affinity.

Pillar 2: Characterizing Functional Activity and Signal Transduction

Expertise & Experience: Affinity does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist (reduces basal activity). Functional assays are paramount to determine the pharmacological nature of dihydroisomorphine, its potency (EC50), and its maximal effect (efficacy, Emax). Furthermore, investigating distinct signaling pathways (G-protein vs. β-arrestin) can reveal potential for "biased agonism," a key concept in modern opioid development aimed at separating therapeutic effects from side effects.[7]

Visualization: Canonical Opioid Receptor Signaling

Caption: G-protein-mediated opioid receptor signaling pathway.

Experimental Protocol 1: [³⁵S]GTPγS Binding Assay

-

Trustworthiness: This assay directly measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[1] It provides a direct readout of receptor activation by an agonist.

-

Methodology:

-

Incubate receptor-expressing membranes with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[1]

-

In the presence of an agonist (like DHI), the activated receptor promotes GDP release and [³⁵S]GTPγS binding to the Gα subunit.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.

-

Plot the data to determine EC50 and Emax values for G-protein activation.

-

Experimental Protocol 2: β-Arrestin Recruitment Assay

-

Trustworthiness: This assay quantifies the recruitment of β-arrestin proteins to the activated receptor, a key event in a parallel signaling pathway often associated with receptor desensitization and certain side effects.[7] Comparing results with the GTPγS assay allows for the calculation of a "bias factor."

-

Methodology:

-

Use engineered cells co-expressing the opioid receptor and a β-arrestin fusion protein linked to a reporter system (e.g., β-galactosidase, luciferase, or GFP).

-

Treat the cells with varying concentrations of dihydroisomorphine.

-

Agonist binding and receptor activation will recruit the β-arrestin construct.

-

Measure the reporter signal, which is proportional to the extent of β-arrestin recruitment.

-

Plot the data to determine EC50 and Emax for this pathway.

-

Data Presentation: Functional Activity Profile

| Compound | GTPγS Assay (EC50, nM) | GTPγS Assay (Emax, % of DAMGO) | β-Arrestin Assay (EC50, nM) | β-Arrestin Assay (Emax, % of DAMGO) |

| Dihydroisomorphine | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| Morphine | Reference Data | Reference Data | Reference Data | Reference Data |

| DAMGO | Reference Data | 100% | Reference Data | 100% |

Section 3: Preliminary In Vivo Assessment

Expertise & Experience: In vitro results must be validated in a physiological system. Preliminary in vivo studies aim to confirm the primary therapeutic effect (analgesia) and screen for the most common opioid-related liabilities. The choice of animal model is critical for generating translatable data.

Pillar 1: Quantifying Antinociceptive Efficacy

Experimental Protocol 1: Hot Plate Test (Thermal Nociception)

-

Trustworthiness: This is a classic, robust assay for evaluating centrally-acting analgesics against acute thermal pain.[8] It measures the reaction time of an animal placed on a heated surface.

-

Methodology:

-

Acclimatize mice or rats to the testing room and equipment.

-

Determine a baseline latency for each animal to react (e.g., paw lick, jump) on the hot plate (e.g., set to 55°C). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

-

Administer dihydroisomorphine or vehicle via a relevant route (e.g., subcutaneous, intraperitoneal).

-

Test the animals on the hot plate at several time points post-administration (e.g., 15, 30, 60, 90 minutes) to determine peak effect.

-

Data are often expressed as Maximum Possible Effect (%MPE).

-

Use multiple doses to generate a dose-response curve and calculate the ED50 (the dose required to produce 50% of the maximum effect).

-

Experimental Protocol 2: Formalin Test (Inflammatory Pain)

-

Trustworthiness: This model provides more nuanced information than acute pain assays. It has two distinct phases: Phase I (acute nociceptive pain) and Phase II (inflammatory pain), which involves central sensitization.[4] An effective analgesic for chronic pain should ideally suppress Phase II.

-

Methodology:

-

Pre-treat animals with various doses of dihydroisomorphine or vehicle.

-

After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

-

Immediately place the animal in an observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw during Phase I (0-5 minutes post-injection) and Phase II (15-40 minutes post-injection).

-

Calculate the ED50 for the inhibition of nociceptive behaviors in each phase.

-

Data Presentation: In Vivo Antinociceptive Potency

| Compound | Hot Plate ED50 (mg/kg) | Formalin Phase I ED50 (mg/kg) | Formalin Phase II ED50 (mg/kg) |

| Dihydroisomorphine | Experimental Data | Experimental Data | Experimental Data |

| Morphine | Reference Data | Reference Data | Reference Data |

Pillar 2: Initial Liability and Side Effect Screening

Experimental Protocol 1: Rotarod Test (Motor Coordination)

-

Trustworthiness: It is crucial to ensure that an apparent analgesic effect is not simply a result of motor impairment or sedation. The rotarod test is a standard method for assessing this.

-

Methodology:

-

Train animals to stay on a rotating rod for a set period (e.g., 60-120 seconds).

-

Administer dihydroisomorphine at doses found to be effective in the nociception tests.

-

At the time of peak effect, place the animal back on the rotarod and record the latency to fall.

-

A significant decrease in latency indicates motor impairment.

-

Experimental Protocol 2: Conditioned Place Preference (CPP)

-

Trustworthiness: The CPP paradigm is a widely used screen for assessing the rewarding and reinforcing properties of a drug, which are predictive of its abuse potential.[9]

-

Methodology:

-

Pre-Conditioning (Day 1): Allow animals to freely explore a two-chamber apparatus and measure the baseline time spent in each chamber (which should have distinct visual and tactile cues).

-

Conditioning (Days 2-5): On alternating days, confine the animals to one chamber after an injection of dihydroisomorphine and to the opposite chamber after an injection of vehicle.

-

Test (Day 6): Place the animals back in the apparatus with free access to both chambers (no drug injection) and record the time spent in each chamber.

-

A significant increase in time spent in the drug-paired chamber compared to baseline indicates that the drug has rewarding properties.

-

Visualization: In Vivo Assessment Workflow

Caption: Workflow for preliminary in vivo bioactivity assessment.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the preliminary bioactivity investigation of dihydroisomorphine. By systematically determining its receptor affinity, functional signaling profile, in vivo analgesic efficacy, and initial liability, researchers can build a foundational dataset.

The results of this preliminary investigation will dictate the path forward. A profile showing potent, G-protein-biased MOR agonism with strong efficacy in the formalin test and a weak response in the CPP assay would be highly encouraging, warranting further investigation into more complex pain models and a full assessment of side effects like respiratory depression and constipation. Conversely, low potency, antagonist activity, or a strong rewarding signal would guide the compound toward different applications or discontinuation. This structured approach ensures that resources are directed efficiently, building a comprehensive and trustworthy understanding of dihydroisomorphine's therapeutic potential.

References

- In vitro opioid receptor assays. (n.d.). PubMed.

- In Vitro Functional Assays for Opioid Receptor Activation: Application Notes and Protocols. (n.d.). Benchchem.

- Grenald, S. A., Largent-Milnes, T. M., & Vanderah, T. W. (2014). Animal models for opioid addiction drug discovery. Expert Opinion on Drug Discovery, 9(11), 1345-54.

- An In-depth Technical Guide to the Chemical Properties of Dihydromorphine and Dihydro-β-isomorphine. (n.d.). Benchchem.

- In vitro and in vivo assessment of mu opioid receptor constitutive activity. (2010). PubMed.

- Opiate receptor binding properties of morphine-, dihydromorphine-, and codeine 6-O-sulfate ester congeners. (n.d.). PubMed.

- Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (n.d.).

- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Publications.

-